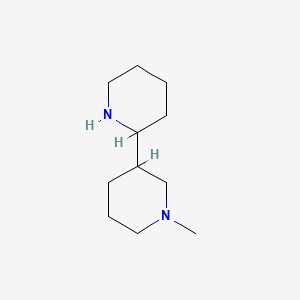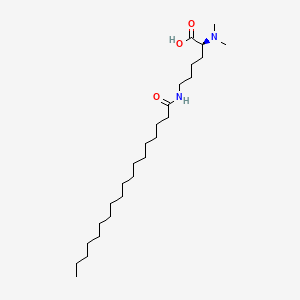
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine is a synthetic derivative of the amino acid lysine. This compound is characterized by the presence of a long aliphatic chain and a dimethylated lysine residue. Such modifications often impart unique chemical and biological properties to the molecule, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine typically involves the following steps:
Protection of the amino group: The amino group of L-lysine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Dimethylation: The protected lysine is then subjected to dimethylation using reagents like formaldehyde and a reducing agent such as sodium cyanoborohydride.
Introduction of the aliphatic chain: The long aliphatic chain is introduced through an acylation reaction using octadecanoyl chloride in the presence of a base like triethylamine.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. Techniques like chromatography and crystallization are employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to introduce functional groups like hydroxyl or carboxyl.
Reduction: Reduction reactions can modify the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylated nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine involves its interaction with specific molecular targets. The dimethylated lysine residue can mimic natural lysine residues, allowing the compound to bind to enzymes or receptors. The long aliphatic chain can influence the compound’s hydrophobic interactions and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
N2,N2-Dimethyl-L-lysine: Lacks the long aliphatic chain, making it less hydrophobic.
N6-(1-oxooctadecyl)-L-lysine: Lacks the dimethylation, affecting its interaction with enzymes.
N2,N2-Dimethyl-N6-(1-oxohexadecyl)-L-lysine: Similar structure but with a shorter aliphatic chain.
Uniqueness
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine is unique due to the combination of dimethylation and a long aliphatic chain, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
90147-01-6 |
|---|---|
Fórmula molecular |
C26H52N2O3 |
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
(2S)-2-(dimethylamino)-6-(octadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C26H52N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25(29)27-23-20-19-21-24(26(30)31)28(2)3/h24H,4-23H2,1-3H3,(H,27,29)(H,30,31)/t24-/m0/s1 |
Clave InChI |
XVIVXOVYFNKPJB-DEOSSOPVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



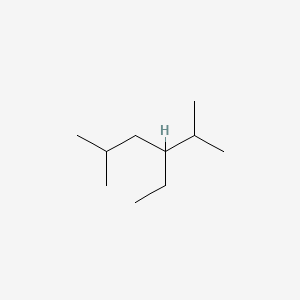
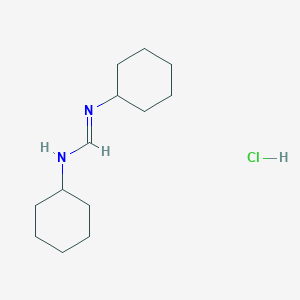

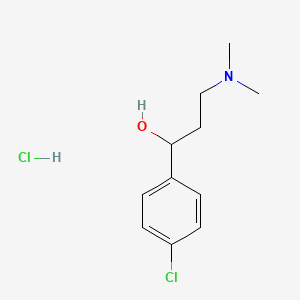


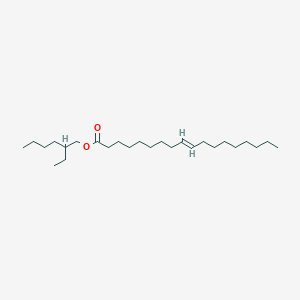


![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)
![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)

